1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity
The compound 1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a member of the thienoimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
The compound features a thienoimidazole core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of thienoimidazole derivatives. Notably:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios which promote cell death.
- Case Study : In vitro assays using human cancer cell lines (e.g., HCT-116 and NCI-H460) showed that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Antioxidant Activity
The antioxidant properties of thienoimidazole derivatives have also been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, potentially offering protective effects against various diseases linked to oxidative damage.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : The compound could modulate receptors related to apoptosis and cell proliferation.
- Gene Expression Regulation : It may influence the expression of genes involved in cell cycle regulation and stress responses.
Research Findings
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-9-14(10-8-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-5-3-4-6-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVYSQAOXNGMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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